molecular formula C13H16O2 B3385526 1,3-Dioxolane, 4,5-dimethyl-2-(2-phenylethenyl)- CAS No. 6413-97-4

1,3-Dioxolane, 4,5-dimethyl-2-(2-phenylethenyl)-

Cat. No. B3385526
CAS RN: 6413-97-4
M. Wt: 204.26 g/mol
InChI Key: VDWXISSGYHXTDT-UHFFFAOYSA-N
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Description

1,3-Dioxolane, 4,5-dimethyl-2-(2-phenylethenyl)- is a chemical compound with the molecular formula C13H16O2 . It is a type of dioxolane, which is a class of organic compounds characterized by a saturated ring of three carbon atoms and two oxygen atoms .


Molecular Structure Analysis

The molecular structure of 1,3-Dioxolane, 4,5-dimethyl-2-(2-phenylethenyl)- consists of a 1,3-dioxolane ring substituted by methyl groups at positions 4 and 5 and a phenylethenyl group at position 2 . The exact 3D structure is not provided in the available resources .

Mechanism of Action

The mechanism of action of 1,3-Dioxolane, 4,5-dimethyl-2-(2-phenylethenyl)- is not specified in the available resources. The mechanism of action would depend on the specific context in which this compound is used, such as its role in a chemical reaction or biological system .

Safety and Hazards

The safety and hazards associated with 1,3-Dioxolane, 4,5-dimethyl-2-(2-phenylethenyl)- are not specified in the available resources. As with any chemical, appropriate safety measures should be taken when handling this compound to prevent exposure and potential harm .

properties

IUPAC Name

4,5-dimethyl-2-(2-phenylethenyl)-1,3-dioxolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O2/c1-10-11(2)15-13(14-10)9-8-12-6-4-3-5-7-12/h3-11,13H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDWXISSGYHXTDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(OC(O1)C=CC2=CC=CC=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60883497
Record name 1,3-Dioxolane, 4,5-dimethyl-2-(2-phenylethenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60883497
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-Dioxolane, 4,5-dimethyl-2-(2-phenylethenyl)-

CAS RN

6413-97-4
Record name 4,5-Dimethyl-2-(2-phenylethenyl)-1,3-dioxolane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6413-97-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3-Dioxolane, 4,5-dimethyl-2-(2-phenylethenyl)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1,3-Dioxolane, 4,5-dimethyl-2-(2-phenylethenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60883497
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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